Butanoic acid, 2-diazo-3-oxo-, ethyl ester
Description
Historical Perspectives and Evolution of Diazo Chemistry
The journey of diazo chemistry began in the 19th century with the pioneering work of Peter Griess, who in 1858, discovered the diazotization of aryl amines, a foundational reaction for the synthesis of azo dyes. This discovery laid the groundwork for a new class of organic compounds. However, the first aliphatic diazo compound, diazomethane (B1218177), was synthesized by Hans von Pechmann in 1892. This marked a pivotal moment, opening the door to the vast and reactive world of diazo compounds in organic synthesis.
Over the decades, diazo chemistry has evolved significantly. Initially, the focus was on the synthesis and reactions of simple diazoalkanes. The development of new synthetic methods and a deeper understanding of their reactivity led to the exploration of more complex and functionalized diazo compounds. The introduction of electron-withdrawing groups adjacent to the diazo functionality, as seen in α-diazocarbonyl compounds, was a major advancement, enhancing their stability and modulating their reactivity. This evolution has transformed diazo compounds from mere chemical curiosities into indispensable tools for constructing complex molecular architectures.
Significance of α-Diazocarbonyl Compounds as Versatile Synthetic Intermediates
α-Diazocarbonyl compounds are a class of organic molecules characterized by a diazo group directly attached to a carbonyl group. This structural arrangement imparts a unique reactivity profile, making them exceptionally versatile intermediates in organic synthesis. researchgate.net The presence of the carbonyl group stabilizes the diazo moiety through resonance, rendering these compounds generally more stable and easier to handle than their simple diazoalkane counterparts.
The synthetic utility of α-diazocarbonyl compounds stems from their ability to serve as precursors to highly reactive intermediates, primarily carbenes or carbenoids, upon thermal, photochemical, or transition-metal-catalyzed decomposition with the extrusion of dinitrogen gas. thieme-connect.de These carbene intermediates can undergo a wide array of transformations, including:
Cycloaddition reactions: They readily participate in [2+1] cycloadditions with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. researchgate.net
Insertion reactions: They can insert into various X-H bonds (such as C-H, O-H, N-H, and S-H) and C-X bonds, enabling the direct functionalization of otherwise unreactive bonds. snnu.edu.cnmdpi.com
Ylide formation: Reaction with heteroatom-containing compounds (e.g., sulfides, amines, ethers) leads to the formation of ylides, which can then undergo subsequent rearrangements, such as the researchgate.netwikipedia.org-sigmatropic rearrangement. researchgate.net
Wolff rearrangement: This characteristic reaction of α-diazoketones involves a 1,2-rearrangement to form a ketene (B1206846), which can be trapped by various nucleophiles to generate carboxylic acid derivatives or participate in [2+2] cycloadditions. wikipedia.orgorganic-chemistry.org
This diverse reactivity makes α-diazocarbonyl compounds powerful building blocks for the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and functional materials.
Position of Butanoic Acid, 2-Diazo-3-Oxo-, Ethyl Ester within the α-Diazocarbonyl Compound Class
This compound holds a distinct position within the α-diazocarbonyl class. As an α-diazo-β-keto ester, it possesses two carbonyl groups flanking the diazo-carbon. This structural feature significantly influences its stability and reactivity compared to other α-diazocarbonyl compounds like α-diazo esters (e.g., ethyl diazoacetate) or α-diazo ketones.
The presence of both a keto and an ester group enhances the delocalization of the negative charge on the carbon atom in one of the resonance structures, leading to increased stability. This makes it a relatively safe and manageable diazo compound for laboratory use.
Its reactivity is characterized by a rich and diverse chemistry. It can undergo the typical reactions of α-diazocarbonyl compounds, but the presence of the β-keto group often influences the reaction pathways and outcomes. For instance, in the Wolff rearrangement, the migration of the acetyl group competes with the migration of the ethoxycarbonyl group, although typically the alkyl group migration is preferred.
Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it has been used in reactions with aziridines to generate oxazoline (B21484) derivatives. nih.govbeilstein-journals.org The compound's ability to generate a ketene intermediate under thermal or photochemical conditions allows for subsequent electrophilic ring expansion reactions. nih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Appearance | Yellow oil |
| CAS Number | 2009-97-4 |
Data sourced from ChemScene. chemscene.com
The following table presents some of the detailed research findings on the application of this compound in organic synthesis:
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product(s) | Yield (%) |
| Ring Expansion | 2-Phenylaziridine | Microwave, 130 °C, 20 min | Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate | 68 |
| Ring Expansion | 2-Methyl-2-phenylaziridine | Microwave, 130 °C, 20 min | Ethyl 2-(5-methyl-5-phenyl-4,5-dihydrooxazol-2-yl)propanoate | 85 |
| Ring Expansion | 2-(4-Chlorophenyl)aziridine | Microwave, 130 °C, 20 min | Ethyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 75 |
This table showcases the utility of this compound in the synthesis of oxazoline derivatives via a Wolff rearrangement-induced electrophilic ring expansion of aziridines. Data adapted from a study by an unnamed source. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTPSIXYXYNAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-97-4 | |
| Record name | ETHYL DIAZOACETOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Butanoic Acid, 2 Diazo 3 Oxo , Ethyl Ester Reactivity
Carbene and Metallocarbene Generation and Characteristics
The fundamental reactivity of ethyl 2-diazo-3-oxobutanoate stems from the expulsion of a stable dinitrogen molecule (N₂) to generate a transient, electron-deficient carbene intermediate. thieme-connect.de This species, characterized by a neutral carbon atom with six valence electrons, is highly reactive and readily engages in various bond-forming reactions. The specific conditions of the decomposition dictate whether a free carbene or a metal-stabilized carbene (metallocarbene) is formed, influencing the selectivity and outcome of subsequent reactions.
Thermal Decomposition Mechanisms
Thermal activation of ethyl 2-diazo-3-oxobutanoate induces the cleavage of the C-N bond, leading to the liberation of nitrogen gas and the formation of a carbene. nih.gov This process can proceed through two primary mechanistic pathways:
Wolff Rearrangement: A principal thermal pathway for α-diazoketones is the Wolff rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the concerted loss of dinitrogen with a 1,2-migration of the adjacent acyl group (CH₃CO-) to form a ketene (B1206846) intermediate. wikipedia.orgchem-station.comlibretexts.org This ketene is a highly reactive electrophile that can be trapped by various nucleophiles. For instance, in the presence of water, it yields a β-keto carboxylic acid, and with alcohols, it forms the corresponding ester. The rearrangement can occur in a concerted fashion or stepwise via a carbene intermediate. organic-chemistry.org
Carbene Formation and Dimerization: If the Wolff rearrangement is not the dominant pathway, the initially formed carbene can react with another molecule of the starting diazo compound. A kinetic study on the similar compound ethyl diazoacetate (EDA) showed that its thermal decomposition involves the initial formation of a carbene, which then reacts with another EDA molecule, leading to dimerization. nih.govnih.gov A simplified kinetic model for this process involves three main steps:
Decomposition of the diazo compound to form a carbene.
Reaction of the carbene with a molecule of the diazo compound to form a dimer.
Further reaction of the dimer with the diazo compound to form trimers. nih.gov
The activation energy for the initial decomposition of ethyl diazoacetate to a carbene has been determined to be 114.55 kJ/mol. nih.gov The propensity for either Wolff rearrangement or intermolecular reactions depends on factors such as temperature, solvent, and the steric and electronic properties of the substituents. organic-chemistry.org
Photochemical Activation Pathways
Photolysis provides an alternative, often milder, method for generating carbenes from ethyl 2-diazo-3-oxobutanoate. wikipedia.org Irradiation with light of an appropriate wavelength excites the diazo compound, leading to the extrusion of N₂ and formation of a carbene. nih.govtuni.firesearchgate.netresearchgate.net
Key aspects of photochemical activation include:
Singlet and Triplet Carbenes: The photochemical process can generate the carbene in either a singlet or triplet spin state, depending on the conditions (e.g., direct irradiation vs. photosensitization). rsc.org Singlet carbenes, where the two non-bonding electrons are spin-paired in the same orbital, typically undergo stereospecific reactions. Triplet carbenes, with two unpaired electrons in different orbitals, often react in a stepwise, radical-like manner. researchgate.net
Reaction Pathways: The photochemically generated carbene can undergo the same fundamental reactions as the thermally generated one, including the Wolff rearrangement. libretexts.orgnih.gov Photochemical Wolff rearrangements can often be performed at significantly lower temperatures than their thermal counterparts. organic-chemistry.org The carbene can also be trapped by various reagents, leading to insertion into C-H or O-H bonds, or cycloaddition reactions. nih.govrsc.org
Wavelength Dependence: The outcome of photolysis can be wavelength-dependent. Studies on related compounds like ethyl diazomalonate have shown that irradiation at different wavelengths can favor either carbene formation or isomerization to a diazirine, suggesting the involvement of different electronically excited states. nih.gov
Transition Metal-Catalyzed Decomposition and Carbene Formation
The decomposition of ethyl 2-diazo-3-oxobutanoate can be efficiently catalyzed by various transition metal complexes, most notably those of rhodium(II) and copper(I) or (II). researchgate.netnih.gov This method is widely used as it often proceeds under mild conditions with enhanced selectivity compared to thermal or photochemical methods. thieme-connect.de
The catalytic cycle generally involves:
Coordination of the diazo compound to the metal center.
Expulsion of dinitrogen to form a highly electrophilic metal-carbene intermediate, often referred to as a metallocarbene or carbenoid.
Transfer of the carbene moiety to a substrate, regenerating the catalyst for the next cycle.
Rhodium(II) Catalysts: Dirhodium tetraacetate (Rh₂(OAc)₄) and its analogues are particularly effective catalysts. researchgate.netarkat-usa.org They react with diazo compounds to form rhodium-carbene intermediates that are key in numerous synthetic transformations, including cyclopropanation, C-H insertion, and ylide formation. arkat-usa.orgorganic-chemistry.org
Copper Catalysts: Copper complexes, such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also widely employed. researchgate.netnsf.gov Copper-catalyzed reactions generate copper-carbene intermediates that participate in a similar range of reactions as their rhodium counterparts. researchgate.netnih.gov The choice of catalyst and ligands can significantly influence the chemo-, regio-, and stereoselectivity of the carbene transfer reaction.
| Method | Conditions | Primary Intermediate | Key Characteristics | Common Subsequent Reactions |
|---|---|---|---|---|
| Thermal | High Temperature (e.g., >100°C) researchgate.net | Free Carbene / Ketene | Can be unselective; competing pathways. organic-chemistry.org | Wolff Rearrangement, Dimerization, Insertion nih.govwikipedia.org |
| Photochemical | UV/Visible Light Irradiation nih.gov | Free Carbene (Singlet or Triplet) | Milder conditions; can generate specific spin states. rsc.org | Wolff Rearrangement, Insertion, Cycloaddition nih.govnih.gov |
| Metal-Catalyzed | Rh(II) or Cu(I)/Cu(II) Complexes researchgate.net | Metallocarbene (Carbenoid) | Mild conditions; high selectivity and efficiency. thieme-connect.de | Cyclopropanation, C-H Insertion, Ylide Formation arkat-usa.orgnih.gov |
Ylide Formation and Subsequent Transformations
A significant reaction pathway for the carbene and metallocarbene intermediates derived from ethyl 2-diazo-3-oxobutanoate involves their interaction with Lewis bases (compounds with lone pairs of electrons), such as carbonyls and imines, to form ylides. thieme-connect.denih.gov An ylide is a neutral dipolar species containing a negatively charged carbon atom bonded to a positively charged heteroatom. These ylides are themselves reactive intermediates, often participating in subsequent intramolecular or intermolecular reactions. nih.govbeilstein-journals.org
Carbonyl Ylide Intermediates
The interaction of the electrophilic carbene carbon with the non-bonding electrons of an oxygen atom in a carbonyl group generates a carbonyl ylide. nih.gov Ethyl 2-diazo-3-oxobutanoate is structurally primed for such reactions, as the carbene can be attacked by one of its own carbonyl groups (the ketone or the ester) in an intramolecular fashion. arkat-usa.org
This process is particularly efficient when catalyzed by rhodium(II) complexes. arkat-usa.orgbeilstein-journals.org The initially formed rhodium carbenoid undergoes intramolecular cyclization onto the oxygen of either the keto or ester carbonyl, forming a cyclic carbonyl ylide. arkat-usa.orgnih.gov These transient 1,3-dipoles are valuable for constructing complex oxygen-containing heterocyclic systems. illinois.edu
The fate of the carbonyl ylide intermediate is typically one of the following:
[3+2] Cycloaddition: The carbonyl ylide can act as a 1,3-dipole and react with a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form a five-membered oxygen-containing ring. arkat-usa.orgnih.govbeilstein-journals.org This can occur intermolecularly with an external trapping agent or intramolecularly if a suitable dipolarophile is present in the molecule. nih.gov
Dimerization: In the absence of an efficient dipolarophile, the carbonyl ylide can dimerize, often through a head-to-tail [3+3] cycloaddition mechanism. nih.govbeilstein-journals.org
Studies on similar α-diazo-β-ketoesters have demonstrated that rhodium(II)-catalyzed decomposition leads to the formation of cyclic carbonyl ylides, which can be efficiently trapped by dipolarophiles like N-phenylmaleimide or dimethyl acetylenedicarboxylate. arkat-usa.orgbeilstein-journals.org
Azomethine Ylide Intermediates
When the carbene or metallocarbene generated from ethyl 2-diazo-3-oxobutanoate reacts with an imine, the lone pair on the nitrogen atom attacks the carbene carbon to form an azomethine ylide. wikipedia.orgnih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that are exceptionally useful for the synthesis of nitrogen-containing heterocycles, particularly pyrrolidines, via [3+2] cycloaddition reactions. wikipedia.orgthieme.dediva-portal.org
The generation of azomethine ylides from diazo compounds and imines is often catalyzed by rhodium or copper complexes. organic-chemistry.orgrsc.org Research has demonstrated that imines derived from O-acylsalicylic aldehyde react with ethyl diazoacetate in the presence of Cu(tfacac)₂ to generate alkoxycarbonyl-substituted azomethine ylides. rsc.org These ylides can then undergo subsequent transformations, such as intramolecular 1,3-dipolar cycloaddition. rsc.org
The cycloaddition of an azomethine ylide with a dipolarophile is a powerful tool for stereocontrolled synthesis, as it can create multiple new stereocenters in a single step. wikipedia.orgpsu.edu The stereochemical outcome of the cycloaddition is influenced by the geometry of the transient ylide intermediate. psu.edu
| Ylide Type | Formation Reaction | Key Structural Feature | Common Subsequent Reaction | Typical Product |
|---|---|---|---|---|
| Carbonyl Ylide | Carbene + Carbonyl Group (C=O) nih.gov | C⁻-O⁺-C 1,3-Dipole | [3+2] Cycloaddition arkat-usa.orgnih.gov | Oxygen-containing heterocycles (e.g., oxabicycles) |
| Azomethine Ylide | Carbene + Imine (C=N) wikipedia.org | C⁻-N⁺-C 1,3-Dipole | [3+2] Cycloaddition thieme.dediva-portal.org | Nitrogen-containing heterocycles (e.g., pyrrolidines) |
Reactivity via Enolate and Diazonium Salt Intermediates
Ethyl 2-diazo-3-oxobutanoate can exhibit divergent reactivity based on the reaction conditions, proceeding through either enolate or diazonium salt intermediates.
The formation of an enolate intermediate is characteristic of β-dicarbonyl compounds. libretexts.org The carbon atom situated between the ketone and the ester carbonyl groups is acidic, and its deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can undergo reactions such as alkylation. libretexts.org Although the diazo group influences the electron density, the fundamental ability to form an enolate is retained, providing a pathway for C-C bond formation at the α-carbon without involving the diazo functionality directly in the initial step.
Conversely, under acidic conditions, the reaction proceeds through a diazonium salt intermediate . The terminal nitrogen atom of the diazo group can be protonated by an acid, generating a highly reactive diazonium ion. This intermediate is unstable and readily undergoes dediazoniation—the elimination of a molecule of dinitrogen (N₂), which is an excellent leaving group. The loss of N₂ results in the formation of a vinyl cation or other reactive species that can be trapped by nucleophiles present in the reaction medium. researchgate.net This pathway is central to reactions where the diazo group is replaced by another functional group.
Table 1: Comparison of Enolate and Diazonium Intermediate Pathways
| Feature | Enolate Intermediate | Diazonium Salt Intermediate |
| Required Condition | Basic medium | Acidic medium |
| Initial Step | Deprotonation of the α-carbon | Protonation of the terminal diazo nitrogen |
| Reactive Species | Nucleophilic enolate ion | Electrophilic diazonium ion |
| Key Transformation | C-alkylation or acylation at the α-carbon | Loss of N₂ and substitution at the α-carbon |
| Fate of Diazo Group | Retained in the product (initially) | Eliminated as dinitrogen gas (N₂) |
Dual Electrophilic and Nucleophilic Nature of the Diazo Group
The diazo group in ethyl 2-diazo-3-oxobutanoate possesses a unique electronic structure that allows it to function as both an electrophile and a nucleophile, a characteristic that underpins its broad reactivity profile. nih.gov
The nucleophilic character arises from the lone pair of electrons on the terminal nitrogen atom. This allows the diazo compound to act as a 1,3-dipole in cycloaddition reactions. thieme-connect.de For instance, in reactions with electron-deficient alkenes or alkynes, ethyl 2-diazo-3-oxobutanoate can participate in [3+2] cycloadditions to form pyrazoline or pyrazole (B372694) derivatives, respectively. mdpi.com
The electrophilic character is most prominently observed upon the loss of dinitrogen gas, typically facilitated by transition metal catalysts (e.g., rhodium, copper), heat, or light. thieme-connect.deresearchgate.net This process generates a highly electrophilic metal carbene intermediate. This transient species is electron-deficient and readily reacts with a wide range of nucleophiles. Key reactions proceeding through this electrophilic intermediate include:
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) derivatives. thieme-connect.de
X-H Insertion: Insertion into C-H, O-H, N-H, and S-H bonds. researchgate.net
Ylide Formation: Reaction with heteroatoms (like sulfur or nitrogen) to form ylides, which can undergo subsequent rearrangements. thieme-connect.de
This dual reactivity allows for a diverse range of transformations starting from a single substrate, depending on the choice of reagents and catalysts. sigmaaldrich.comnih.gov
Factors Influencing Regioselectivity and Stereoselectivity in Intermediate Formation
Controlling the regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the product) is paramount in synthesis. For reactions involving ethyl 2-diazo-3-oxobutanoate, these outcomes are heavily influenced by several factors.
Catalyst Choice: The nature of the transition metal catalyst is a dominant factor, especially in carbene-mediated reactions. Chiral rhodium(II) carboxylate dimers, for example, are highly effective in inducing stereoselectivity in cyclopropanation and C-H insertion reactions. researchgate.net The steric and electronic properties of the catalyst's ligands create a chiral environment that directs the approach of the substrate, favoring the formation of one enantiomer or diastereomer over others.
Substrate Sterics and Electronics: The structure of the reacting partner plays a crucial role. In intermolecular C-H insertion reactions, the carbene will preferentially react with the most electron-rich and sterically accessible C-H bond. Similarly, in 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic properties of the dipolarophile; the nucleophilic terminal nitrogen of the diazo compound adds to the most electrophilic center of the reacting partner. mdpi.com The steric bulk of substituents near the reaction site can hinder the approach of the diazo compound or its derived carbene, thereby directing the reaction to a different position. researchgate.net
Reaction Conditions: Parameters such as solvent, temperature, and the rate of addition of the diazo compound can significantly impact selectivity. The solvent can influence the stability and reactivity of intermediates and transition states. Temperature can affect the energy barrier for different competing reaction pathways, sometimes allowing for the selective formation of a thermodynamically or kinetically favored product. researchgate.net
Table 2: Factors Affecting Selectivity in Reactions of Ethyl 2-Diazo-3-Oxobutanoate
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example Reaction |
| Catalyst | Can direct insertion to a specific bond type (e.g., N-H vs. C-H). researchgate.net | Chiral ligands on the metal center create a chiral pocket, inducing enantioselectivity. researchgate.net | Asymmetric Cyclopropanation |
| Substrate | Electronic effects (electron-rich vs. poor sites) and steric hindrance dictate the point of attack. mdpi.com | The existing stereochemistry of a chiral substrate can direct the approach of the reagent (diastereoselectivity). | C-H Insertion into a complex molecule |
| Solvent | Polarity can influence the stability of charged intermediates or transition states, favoring one pathway over another. | Can affect the conformation of the catalyst-substrate complex. | 1,3-Dipolar Cycloaddition |
Catalytic Transformations Mediated by Butanoic Acid, 2 Diazo 3 Oxo , Ethyl Ester
Transition Metal Catalysis
Transition metals, by virtue of their accessible d-orbitals, readily interact with diazo compounds to form transient metal carbenes. This reactivity has been harnessed to develop a vast array of synthetic methodologies. Among the most extensively studied and utilized metals are rhodium, copper, iron, and cobalt, each exhibiting unique catalytic profiles in reactions with diazo compounds like ethyl 2-diazo-3-oxobutanoate.
Rhodium(II) complexes, particularly the paddlewheel carboxylates such as dirhodium tetraacetate (Rh₂(OAc)₄), are exceptionally effective catalysts for a wide range of transformations involving diazo compounds. These reactions are central to modern organic synthesis due to their high efficiency and selectivity under mild conditions.
The reaction of ethyl 2-diazo-3-oxobutanoate with a rhodium(II) catalyst initiates with the coordination of the diazo compound to an axial site of the rhodium complex, followed by the irreversible extrusion of nitrogen gas to form a rhodium-associated carbene, or carbenoid, intermediate. This highly electrophilic species is the key reactive intermediate that participates in a plethora of subsequent chemical transformations.
The reactivity of the rhodium carbenoid derived from ethyl 2-diazo-3-oxobutanoate is diverse and includes:
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings.
C–H Insertion: Insertion into carbon-hydrogen bonds, a powerful method for C–H functionalization. nih.govmdpi.com
Ylide Formation: Reaction with heteroatoms (e.g., oxygen, sulfur, nitrogen) to form ylides, which can undergo subsequent rearrangements or cycloadditions.
X–H Insertion: Insertion into heteroatom-hydrogen bonds (e.g., O-H, N-H). nih.gov
The ligands bound to the dirhodium core play a paramount role in modulating the reactivity and selectivity of the carbenoid intermediate. By altering the steric and electronic properties of the carboxylate or carboxamidate ligands, one can fine-tune the catalyst's performance to favor a specific reaction outcome (chemoselectivity) and to control the stereochemistry of the product (enantioselectivity). figshare.com
For instance, in the enantioselective C–H functionalization of indoles with α-alkyl-α-diazoesters, the choice of a chiral rhodium catalyst is critical. Catalysts derived from N-sulfonylated amino acids, such as Rh₂(S-NTTL)₄, have proven to be highly effective. nih.govnih.gov The chiral environment created by these ligands directs the approach of the substrate to the carbene, leading to the formation of one enantiomer in preference to the other.
| Catalyst | Substrate (Indole) | Diazo Compound | Yield (%) | Enantiomeric Excess (ee, %) |
| Rh₂(S-NTTL)₄ | 1,2-dimethylindole | Ethyl 2-diazohexanoate | 95 | 95 |
| Rh₂(S-PTTL)₄ | 1,2-dimethylindole | Ethyl 2-diazohexanoate | 73 | 85 |
| Rh₂(R-PTAD)₄ | 1,2-dimethylindole | Ethyl 2-diazohexanoate | 54 | -91 |
| Rh₂(S-DOSP)₄ | 1,2-dimethylindole | Ethyl 2-diazohexanoate | 24 | 20 |
Data sourced from studies on α-alkyl-α-diazoesters, demonstrating ligand effects on enantioselectivity. nih.gov
The electronic properties of the ligands also influence the electrophilicity of the rhodium carbenoid, which in turn affects chemoselectivity. More electron-withdrawing ligands increase the carbenoid's electrophilicity, which can alter the preference for different reaction pathways, such as cyclopropanation versus C-H insertion.
A significant challenge in the chemistry of α-alkyl-α-diazocarbonyl compounds, including ethyl 2-diazo-3-oxobutanoate, is the propensity for the intermediate metal carbene to undergo β-hydride migration (or elimination). wikipedia.org This intramolecular process leads to the formation of α,β-unsaturated esters and competes with desired intermolecular reactions. nih.gov
Several effective strategies have been developed to suppress this undesired pathway:
Sterically Demanding Ligands: The use of bulky carboxylate ligands on the dirhodium catalyst, such as pivalate (OPiv), can sterically hinder the conformation required for β-hydride migration, thereby favoring intermolecular reactions.
Low Reaction Temperatures: Conducting the reaction at low temperatures (e.g., -78 °C) significantly disfavors the β-hydride migration pathway relative to other productive transformations. nih.gov This is a critical parameter in many selective rhodium-catalyzed reactions.
Substrate Structure: The inherent structure of the diazo compound can also influence the rate of β-hydride migration. Forcing the relevant bonds into a conformation unfavorable for elimination can suppress this side reaction. nih.gov
The successful implementation of these strategies has enabled a broad range of intermolecular reactions, such as cyclopropanation and C–H functionalization, to be carried out with high chemoselectivity. nih.gov
Copper complexes have a long history as catalysts for the reactions of diazo compounds, often providing a cost-effective alternative to rhodium catalysts. researchgate.net Copper(I) and copper(II) salts and complexes are effective in promoting carbene transfer reactions, including cyclopropanation and C-H insertion. researchgate.netresearchgate.net
In the context of ethyl 2-diazo-3-oxobutanoate, copper catalysts can be employed for various transformations. For example, copper(I) complexes with homoscorpionate ligands (TpxCu) have been shown to catalyze the cyclopropanation of olefins with high activity and diastereoselectivity. researchgate.net These catalysts are also effective for the insertion of the carbene fragment from ethyl diazoacetate into the C-H bonds of alkanes and ethers. researchgate.net Chiral copper complexes, particularly those with bis(oxazoline) ligands, are widely used to achieve enantioselectivity in intramolecular C-H insertion and cyclopropanation reactions. rsc.org
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) |
| TpBr3Cu | C-H Insertion | Cyclohexane | Ethyl 2-cyclohexyl-3-oxobutanoate | High |
| Cu(I)-bis(oxazoline) | Intramolecular C-H Insertion | α-diazo-β-keto sulfone | Cyclopentanone derivative | High (up to 91% ee) |
| CuI / K₂CO₃ | Allenoate Synthesis | Terminal Alkyne | 2,4-Disubstituted Allenoate | Good |
Data illustrates the versatility of copper catalysts in reactions involving diazo compounds. researchgate.netrsc.orgnih.gov
The mechanism of copper-catalyzed reactions is believed to proceed through a copper carbenoid intermediate, analogous to the rhodium systems. The choice of ligand on the copper center is crucial for controlling the selectivity of the reaction. researchgate.net
In the quest for more sustainable and economical catalytic systems, iron and cobalt complexes have emerged as powerful catalysts for diazo compound transformations. oup.comresearchgate.net Metalloporphyrin complexes of iron and cobalt are particularly noteworthy due to their structural resemblance to the active sites of heme enzymes like cytochrome P450, which are known to catalyze carbene transfer reactions. mdpi.comresearchgate.net
Iron porphyrin complexes, such as Fe(TPP)Cl (tetraphenylporphyrin iron(III) chloride), are efficient catalysts for a range of reactions including:
Cyclopropanation: They can catalyze the cyclopropanation of styrenes with diazo compounds, sometimes with complementary diastereoselectivity compared to rhodium catalysts. oup.com
N–H Insertion: These catalysts show excellent selectivity for the insertion of carbenes into the N-H bonds of anilines and aliphatic amines. oup.comiastate.edu
Olefination: In the presence of a phosphine (B1218219), iron porphyrins can catalyze the olefination of aldehydes with ethyl diazoacetate. researchgate.netiastate.edu
Cobalt(II) porphyrin complexes are also highly effective, especially in stereoselective cyclopropanation reactions. nih.gov Chiral cobalt(II) porphyrins have demonstrated exceptional levels of diastereoselectivity and enantioselectivity in the cyclopropanation of olefins with various diazoacetates. nih.gov These catalysts operate via a radical-type mechanism, which distinguishes them from the more electrophilic carbenoids of rhodium and copper, often leading to unique reactivity and selectivity profiles. wikipedia.org
| Catalyst | Reaction Type | Diazo Compound | Substrate | Product | Selectivity |
| Fe(TPP)Cl | N-H Insertion | Ethyl diazoacetate | 4-Chloroaniline | N-H insertion product | High Yield |
| Chiral Iron Porphyrin | Cyclopropanation | Ethyl diazoacetate | Styrene (B11656) | Cyclopropane | Good Diastereo- and Enantioselectivity |
| Chiral Cobalt(II) Porphyrin | Cyclopropanation | Ethyl diazoacetate | Styrene | Cyclopropane | Exceptional Diastereo- and Enantioselectivity |
| Fe(TPP)Cl / PPh₃ | Olefination | Ethyl diazoacetate | Benzaldehyde | Ethyl cinnamate (B1238496) | High E-selectivity |
Selected examples showcasing the catalytic activity of iron and cobalt porphyrin complexes with diazoacetates. oup.comresearchgate.netnih.gov
The use of these earth-abundant and biocompatible metals in porphyrin ligand scaffolds represents a significant advance in sustainable catalysis for the transformations of diazo compounds like ethyl 2-diazo-3-oxobutanoate. mdpi.comrsc.org
Ruthenium, Osmium, Iridium, and Palladium Catalysis
The catalytic applications of ethyl 2-diazo-3-oxobutanoate in reactions mediated by late transition metals are diverse, primarily revolving around the generation of metal-carbene intermediates. These reactive species are central to a range of transformations including cyclopropanation and insertion reactions.
Ruthenium Catalysis: Ruthenium complexes are effective catalysts for carbene transfer reactions from diazo compounds. While much of the research has centered on ethyl diazoacetate, the principles extend to α-diazo-β-ketoesters like ethyl 2-diazo-3-oxobutanoate. Ruthenium-catalyzed reactions often lead to the formation of cyclopropanes from olefins. The reactivity and selectivity of these reactions are highly dependent on the ligand environment of the ruthenium catalyst.
Osmium Catalysis: To date, specific research detailing the use of osmium catalysts in transformations involving ethyl 2-diazo-3-oxobutanoate is not extensively documented in publicly available literature.
Iridium Catalysis: Iridium porphyrin complexes have emerged as highly active and robust catalysts for carbene transfer reactions. nih.gov For instance, iridium(III) tetratolylporphyrin complexes have been shown to catalyze the cyclopropanation of olefins with diazo compounds like ethyl diazoacetate, even at very low temperatures, achieving high yields in short reaction times. nih.gov More recently, a heterogeneous iridium single-atom site catalyst (Ir-SA) has demonstrated remarkable performance in carbene N-H bond insertion reactions with challenging α-alkyl diazo esters. iphy.ac.cn This catalyst showed high efficiency for single insertion into diamino substrates, highlighting the potential for creating unsymmetrical chiral ligands. iphy.ac.cn
Palladium Catalysis: Palladium catalysts are also utilized in reactions involving diazo compounds. Research has shown that palladium(II) precatalysts can effect the cyclopropanation of 2-substituted 1,3-dienes with diazo esters, yielding vinylcyclopropanes with high regioselectivity. The choice of palladium precursor is critical, with Pd₂(dba)₃ showing notable catalytic activity.
A summary of representative palladium-catalyzed cyclopropanation is presented below:
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Regioselectivity |
| Pd(OAc)₂ | Branched diene | Ethyl diazoacetate | Vinylcyclopropane | 12 (conversion) | >20:1 |
| Pd₂(dba)₃ | Branched diene | Ethyl diazoacetate | Vinylcyclopropane | - | High |
Niobium (V) Chloride Catalysis in C-H Insertion Reactions
Niobium (V) chloride (NbCl₅) has been identified as an efficient Lewis acid catalyst for C-H insertion reactions of α-diazoesters with aldehydes. This methodology provides a direct route to β-keto esters, which are valuable synthetic intermediates. The reaction proceeds under mild conditions, typically at room temperature in a solvent such as dichloromethane.
The key advantages of using NbCl₅ as a catalyst include:
Mild Reaction Conditions: The transformation occurs at room temperature.
High Selectivity: The reaction selectively produces β-keto esters.
Good to Excellent Yields: A variety of aldehydes, including both aromatic and aliphatic, react to give high yields of the desired products.
Low Catalyst Loading: Typically, 5 mol% of the catalyst is sufficient.
The reaction is proposed to proceed through the activation of the aldehyde by the Lewis acidic NbCl₅, followed by nucleophilic attack of the diazo compound and subsequent rearrangement.
Below is a table summarizing the results of NbCl₅-catalyzed C-H insertion with various aldehydes and ethyl diazoacetate, a close analog of ethyl 2-diazo-3-oxobutanoate.
| Aldehyde | Product (β-keto ester) | Yield (%) |
| Benzaldehyde | Ethyl 3-oxo-3-phenylpropanoate | 92 |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 94 |
| 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 90 |
| 4-Nitrobenzaldehyde | Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | 88 |
| Cinnamaldehyde | Ethyl 3-oxo-5-phenylpent-4-enoate | 85 |
| Hexanal | Ethyl 3-oxooctanoate | 82 |
Lewis Acid Catalysis
Lewis acids play a crucial role in activating ethyl 2-diazo-3-oxobutanoate and its derivatives towards various transformations, particularly cycloaddition reactions. The interaction of the Lewis acid with the carbonyl group of the diazo compound enhances its electrophilicity and facilitates reactions that might otherwise be sluggish.
One significant application is in [2+3]-cycloaddition reactions. For instance, enoldiazoacetates, derived from compounds like ethyl 2-diazo-3-oxobutanoate, can react with donor-acceptor cyclopropanes or epoxides in the presence of a Lewis acid catalyst such as ytterbium(III) triflate [Yb(OTf)₃]. nih.gov These reactions proceed with high diastereocontrol, yielding cycloadducts that retain the diazo functionality for further transformations. nih.gov
Furthermore, Lewis acid-catalyzed cycloadditions of enoldiazoacetates with azomethine imines have been shown to produce β-methylene-β-amido-β-silyloxy-α-diazoacetates with excellent diastereoselectivity. nih.gov The choice of catalyst can also influence the outcome of subsequent reactions of the cycloadducts.
Brønsted Acid Catalysis
Brønsted acids are effective catalysts for the reaction of carbonyl compounds with ethyl diazoacetate, a close structural analog of ethyl 2-diazo-3-oxobutanoate, leading to the synthesis of a wide array of 3-oxo-esters. nih.gov These reactions typically proceed through a 1,2-aryl/alkyl/hydride shift mechanism. nih.gov The nature of the carbonyl compound significantly influences the product distribution. For example, aryl-methyl ketones tend to yield exclusively aryl-migrated products. nih.gov
A dual catalyst system involving a Brønsted acid and a Lewis acid has also been developed to promote the efficient C-C bond formation between oxocarbenium precursors derived from chromene acetals and ethyl diazoacetate. nih.gov In this system, the Brønsted acid is believed to promote the addition reaction, while the Lewis acid enhances the reaction rate. nih.gov
Biocatalysis and Artificial Metalloenzymes in Carbene Transfer Reactions
The field of biocatalysis has seen significant advancements in harnessing enzymes and creating artificial metalloenzymes for non-natural reactions, including carbene transfer from diazo compounds. These biocatalytic systems offer the potential for high enantioselectivity under mild, aqueous conditions.
Heme proteins, such as myoglobin (B1173299) and cytochrome P450, can be repurposed to catalyze carbene transfer reactions. The iron in the heme cofactor acts as the catalytic center, forming a heme-carbene intermediate upon reaction with a diazo compound. This intermediate then transfers the carbene moiety to a substrate. While ethyl diazoacetate is a commonly used carbene precursor in these systems, ethyl 2-diazo-3-oxobutanoate is also a viable, though sometimes less reactive, substrate.
Artificial metalloenzymes, created by incorporating a synthetic metal cofactor into a protein scaffold, have also been developed for carbene transfer reactions. These systems combine the reactivity of the metal catalyst with the chiral environment of the protein, enabling high stereocontrol.
Photoinduced Catalysis
Photoinduced catalysis offers an alternative, mild approach to generate reactive intermediates from diazo compounds without the need for transition metal catalysts. Visible light can be used to excite a photocatalyst, which then initiates the decomposition of the diazo compound to form a carbene or a radical intermediate.
One example of such a transformation is the photocatalytic iphy.ac.cnresearchgate.net-sigmatropic rearrangement of ethyl diazoacetate with allyl sulfides. researchgate.net In the presence of a photocatalyst like Ru(bpy)₃Cl₂, visible light irradiation leads to the formation of homoallylic sulfides. researchgate.net This reaction demonstrates the potential of photoinduced catalysis to mediate unique transformations of diazo compounds that are complementary to traditional metal-catalyzed methods.
| Photocatalyst | Diazo Compound | Substrate | Reaction Type | Product |
| Ru(bpy)₃Cl₂ | Ethyl diazoacetate | Allyl sulfide (B99878) | iphy.ac.cnresearchgate.net-Sigmatropic Rearrangement | Homoallylic sulfide |
This approach highlights a growing area of research where light is used as a "reagent" to drive selective organic transformations.
Strategic Applications of Butanoic Acid, 2 Diazo 3 Oxo , Ethyl Ester in Complex Molecular Synthesis
Cycloaddition Reactions
The generation of a metal-stabilized carbene from ethyl 2-diazo-3-oxobutanoate is central to its application in cycloaddition chemistry. This reactive intermediate readily engages with various unsaturated systems to form new ring structures, offering powerful tools for molecular construction.
Cyclopropanation of Olefins
The reaction of the metal carbene derived from ethyl 2-diazo-3-oxobutanoate with olefins is a cornerstone of cyclopropane (B1198618) synthesis. wikipedia.org Transition metals, particularly rhodium and copper complexes, are effective catalysts for this transformation. wikipedia.orgresearchgate.net The reaction typically proceeds via the concerted addition of the carbene to the double bond, a process that retains the stereochemistry of the starting olefin. wikipedia.org A variety of olefins, including electron-rich, neutral, and electron-poor systems, can be successfully cyclopropanated. wikipedia.org Chiral dirhodium catalysts have been developed to achieve high levels of enantioselectivity in these reactions. nih.govrsc.org The reaction is not only limited to traditional chemical catalysts; engineered enzymes, such as certain variants of myoglobin (B1173299) and cytochrome P450, have also been shown to catalyze the cyclopropanation of olefins like styrene (B11656) with diazo compounds, offering excellent diastereo- and enantioselectivity. nih.govrochester.edu
Table 1: Examples of Catalytic Cyclopropanation of Olefins This table is illustrative of typical reactions; specific outcomes for ethyl 2-diazo-3-oxobutanoate may vary.
| Catalyst | Olefin Substrate | Typical Product | Key Features |
|---|---|---|---|
| Dirhodium(II) tetraacetate | Styrene | Ethyl 2-acetyl-2-phenylcyclopropane-1-carboxylate | General and efficient catalysis. wikipedia.org |
| Copper(II) acetylacetonate (B107027) | 1-Octene | Ethyl 2-acetyl-2-hexylcyclopropane-1-carboxylate | Classic catalyst for cyclopropanation. researchgate.net |
| Chiral Rhodium Catalysts (e.g., Rh₂(S-DOSP)₄) | Electron-deficient alkenes | Chiral substituted cyclopropanes | High enantioselectivity (up to 98% ee). nih.gov |
Cyclopropenation Reactions
The [2+1] cycloaddition of carbenes derived from ethyl 2-diazo-3-oxobutanoate with alkynes provides a direct route to cyclopropenes. These highly strained rings are valuable intermediates in organic synthesis. Rhodium(II) complexes are particularly effective catalysts for this transformation. Research has demonstrated the synthesis of mixed Rh(II) complexes that function as enantioselective catalysts for the conversion of ethyl diazoacetate and terminal acetylenes to chiral cyclopropenes. nih.gov This methodology allows for the construction of optically active cyclopropenes, which can be used in further synthetic elaborations.
1,3-Dipolar Cycloadditions (e.g., with Strained and Unstrained Dipolarophiles)
Ethyl 2-diazo-3-oxobutanoate can act as a 1,3-dipole and undergo cycloaddition reactions with various dipolarophiles without the need for metal catalysis. researchgate.net This reactivity is fundamental to the construction of five-membered heterocyclic rings. For instance, it reacts with electron-deficient alkenes, such as (E)-3-arylidenechroman-4-ones, in refluxing toluene (B28343) to yield spiro-pyrazoline derivatives. researchgate.netresearchgate.net These initial cycloadducts can be further transformed; for example, they can undergo nitrogen extrusion upon heating to form spirocyclopropane derivatives. researchgate.net
Furthermore, ethyl 2-diazo-3-oxobutanoate can participate in multi-component reactions. A notable example is the squaramide-catalyzed asymmetric [2+2+1] cycloaddition between 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene (B162901), and ethyl diazoacetate. mdpi.com This reaction proceeds through the in-situ formation of a nitrone from nitrosobenzene and the diazo compound, which then undergoes a 1,3-dipolar cycloaddition with the pyrrole-2,5-dione to afford chiral isoxazolidinopyrrolidinediones with high diastereoselectivity. mdpi.com
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions
| Dipolarophile | Reagents | Product Type | Key Features |
|---|---|---|---|
| (E)-3-Arylidenechroman-4-ones | Toluene, reflux | Spiro-pyrazoline | Regioselective thermal cycloaddition. researchgate.net |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," involves the reaction between an azide (B81097) and a terminal alkyne. Butanoic acid, 2-diazo-3-oxo-, ethyl ester is a diazo compound, not an azide or an alkyne. Consequently, it does not directly participate in the classical CuAAC reaction. A review of the scientific literature does not support its application in this specific type of cycloaddition.
Staudinger Cycloadditions
The Staudinger cycloaddition is a [2+2] reaction between a ketene (B1206846) and an imine to produce a β-lactam. wikipedia.org Ethyl 2-diazo-3-oxobutanoate serves as a valuable precursor for the in situ generation of an acetyl(ethoxycarbonyl)ketene intermediate via a thermally induced or light-induced Wolff rearrangement, which involves the extrusion of nitrogen gas. This highly reactive ketene can then be trapped by an imine to construct the β-lactam ring system. wikipedia.orgorganic-chemistry.org This strategy has been employed in one-pot, three-component reactions where an azide and a diazo compound react in the presence of a rhodium catalyst to first form an imine, which then reacts with a ketene generated from a second diazo compound (like ethyl diazoacetoacetate) to yield the final β-lactam product. wikipedia.orgrsc.org
Insertion Reactions
Beyond cycloadditions, the metal carbenes generated from ethyl 2-diazo-3-oxobutanoate are highly proficient at inserting into various X-H single bonds, most notably carbon-hydrogen (C-H) and heteroatom-hydrogen (N-H, O-H) bonds. This reactivity provides a powerful method for C-C and C-heteroatom bond formation, often with high levels of selectivity. nih.govresearchgate.net
The intramolecular C-H insertion reaction is a particularly powerful tool for the synthesis of cyclic compounds, such as lactams, from readily available acyclic precursors. researchgate.net Dirhodium(II) complexes are the most common catalysts for these transformations, effectively mediating the formation of a metal carbene that inserts into an otherwise unreactive C-H bond. nih.govresearchgate.net For instance, the rhodium-catalyzed intramolecular C-H insertion of α-diazo β-keto esters is a key step in the synthesis of complex molecules like isocarbacyclin. researchgate.net
In addition to C-H bonds, insertions into N-H bonds are also well-established. Iron(III) porphyrin complexes have been shown to be efficient catalysts for the N-H insertion of carbenes from diazo compounds into a wide variety of aliphatic and aromatic amines, with yields often being very high. iastate.edu This reaction represents a direct method for the N-alkylation of amines. The Merck synthesis of the antibiotic thienamycin (B194209) famously utilized a dirhodium(II)-catalyzed intramolecular N-H insertion of a diazoacetoacetate derivative as a key step. nih.gov Similarly, C-H insertion into aromatic aldehydes catalyzed by Niobium(V) chloride (NbCl₅) has been reported, leading to the formation of β-keto esters. sigmaaldrich.com
Table 3: Examples of Catalytic Insertion Reactions This table is illustrative of typical reactions; specific outcomes for ethyl 2-diazo-3-oxobutanoate may vary.
| Reaction Type | Substrate | Catalyst | Product Type |
|---|---|---|---|
| C-H Insertion | Aromatic Aldehydes | NbCl₅ | β-Keto Esters sigmaaldrich.com |
| Intramolecular C-H Insertion | Diazoacetamides | Dirhodium(II) tetraacetate | β-Lactams and other lactams researchgate.net |
| N-H Insertion | Anilines, Aliphatic Amines | Iron(III) tetraphenylporphyrin (B126558) chloride | N-substituted glycine (B1666218) derivatives iastate.edu |
C–H Insertion Reactions
The insertion of a carbene into a carbon-hydrogen (C–H) bond is a powerful transformation that allows for the direct functionalization of otherwise unreactive C–H bonds. Ethyl 2-diazo-3-oxobutanoate serves as a precursor to a keto-carbene that can undergo both intramolecular and intermolecular C–H insertion reactions.
Intramolecular C–H insertion reactions utilizing ethyl 2-diazo-3-oxobutanoate and its derivatives provide an efficient pathway to cyclic and heterocyclic compounds. These reactions are often catalyzed by transition metals, such as rhodium and copper complexes. For instance, the decomposition of ethyl 2-diazo-4-(4-indolyl)-3-oxobutanoate catalyzed by palladium(II) acetate (B1210297) leads to a tricyclic tetrahydrobenzindole compound through a formal C–H insertion reaction. researchgate.net Similarly, intramolecular C-H insertions of carbenes derived from related 2-diazo-2-sulfamoylacetamides have been studied, demonstrating the propensity for formal aromatic 1,5-C-H insertion to form dihydrobenzo[c]isothiazole and indolin-2-one derivatives. mdpi.com These reactions highlight the utility of diazo compounds in constructing complex polycyclic systems in a single step. The choice of catalyst and the substitution pattern on the diazo compound can influence the chemoselectivity of the insertion, favoring C-H bonds at specific positions within the molecule. mdpi.com
Intermolecular C–H functionalization involves the reaction of the carbene generated from ethyl 2-diazo-3-oxobutanoate with a C–H bond in a separate molecule. A notable application of this is the functionalization of indoles, which are important structural motifs in many biologically active compounds. nih.govmdpi.comnsf.gov
Rhodium(III)-catalyzed reactions have been shown to be highly efficient for the regioselective C2–H alkylation of indoles with diazo compounds, providing a direct and atom-economical route to various alkyl-substituted indoles under mild conditions. mdpi.com Furthermore, catalytic and enantioselective methods for the C–H functionalization of indoles at the C3 position have been developed using rhodium catalysts, yielding α-alkyl-α-indolylacetates in high yields and enantioselectivities. nih.gov Iridium pincer complexes have also been employed as catalysts for the C3–H functionalization of N-methylindoles with diazoacetates, resulting in excellent conversion rates at room temperature. nsf.gov
The table below summarizes representative examples of intermolecular C–H functionalization of indoles.
| Catalyst | Indole Derivative | Diazo Compound | Product | Yield (%) | Reference |
| Rh(III) complex | Various N-substituted indoles | Diazo compounds | C2-alkylated indoles | Good to excellent | mdpi.com |
| Rh₂(S-NTTL)₄ | Various N-substituted indoles | α-Alkyl-α-diazoesters | C3-functionalized α-alkyl-α-indolylacetates | 82-96 | nih.gov |
| CCC-NHC Ir(III) dimer | N-methylindoles | o-Aryl-o-diazoacetates | C3-functionalized o-aryl-o-indolyl acetates | 84-97 | nsf.gov |
Heteroatom–Hydrogen (X–H) Insertion Reactions
The carbene derived from ethyl 2-diazo-3-oxobutanoate can also readily insert into heteroatom-hydrogen bonds, providing a direct method for the formation of C–N, C–O, C–S, and C–Si bonds.
N–H insertion reactions are a powerful tool for the synthesis of α-amino acid derivatives and other nitrogen-containing compounds. iastate.edunih.gov These reactions are often catalyzed by transition metal complexes, including those of iron, rhodium, and copper. iastate.edu Iron(III) tetraphenylporphyrin chloride has been identified as an efficient catalyst for the N-H insertion of ethyl diazoacetate into a variety of aliphatic and aromatic amines, with yields ranging from 68% to 97%. iastate.edu Primary amines can even undergo a second insertion reaction. iastate.edu
Engineered myoglobin variants have also been shown to catalyze the N–H insertion of α-diazo esters into arylamines with high chemoselectivity and turnover numbers. nih.gov This biocatalytic approach has been extended to the functionalization of benzylamines and cyclic aliphatic amines. rochester.edu Furthermore, a silver-catalyzed two-phase system has been developed for the chemoselective carbene N–H insertion into aqueous ammonia, providing a direct route to primary amines. nih.gov
The following table presents examples of N-H insertion reactions.
| Catalyst | Amine/Amide Substrate | Diazo Compound | Product | Yield (%) | Reference |
| Fe(TPP)Cl | Aliphatic and aromatic amines | Ethyl diazoacetate | N-substituted glycine esters | 68-97 | iastate.edu |
| Engineered Myoglobin | Arylamines | α-Diazo esters | α-Amino acid esters | High | nih.gov |
| Engineered Myoglobin | Benzylamines | α-Diazo acetates | N-Benzyl glycine esters | 82-99 (conversion) | rochester.edu |
| TpBr₃Ag | Aqueous ammonia | Diazo compounds | Primary amines | - | nih.gov |
The insertion of carbenes into the O–H bond of alcohols provides a direct and efficient route to ethers. Indium(III) chloride has been demonstrated to be an effective catalyst for the insertion of the carbene fragment from ethyl diazoacetate into the O–H bond of a range of saturated and unsaturated alcohols. researchgate.net This method affords the corresponding ethers in good to high yields (70–95%) under mild conditions and with short reaction times. researchgate.net A key advantage of this protocol is its high selectivity, yielding ethers as the exclusive products even in the presence of other reactive functional groups. researchgate.net
The versatility of carbene insertion reactions extends to S–H and Si–H bonds. While specific examples for S-H insertion with ethyl 2-diazo-3-oxobutanoate are less commonly detailed in the provided search context, the general reactivity pattern of diazo compounds suggests this transformation is feasible.
On the other hand, Si–H insertion reactions are well-documented. Iron-catalyzed carbene insertion of α-diazoesters into Si–H bonds provides an efficient route to α-silylesters in high yields. organic-chemistry.org Iron(II) triflate has been identified as an optimal catalyst for this transformation. organic-chemistry.org The reaction tolerates a variety of α-diazoesters and silanes. organic-chemistry.org Additionally, chiral dirhodium catalysts have been employed for the enantioselective Si–H bond insertion of diazo compounds, offering a method to construct chiral organosilanes. nih.gov
The table below provides an overview of Si-H insertion reactions.
| Catalyst | Silane Substrate | Diazo Compound | Product | Yield (%) | Reference |
| Fe(OTf)₂ | Various silanes | α-Diazoesters | α-Silylesters | Up to 99 | organic-chemistry.org |
| Chiral Dirhodium Catalyst | Dimethylphenylsilane | Diaryldiazomethanes | Chiral α-silylesters | 40-88 | nih.gov |
Rearrangement Processes
The structural features of ethyl 2-diazo-3-oxobutanoate make it an ideal precursor for various rearrangement reactions, enabling significant molecular reorganization and the formation of new carbon-carbon and carbon-heteroatom bonds.
Wolff Rearrangement
The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, including ethyl 2-diazo-3-oxobutanoate. wikipedia.orgorganic-chemistry.org This reaction typically proceeds through the expulsion of dinitrogen gas upon thermolysis, photolysis, or transition-metal catalysis to generate a highly reactive α-ketocarbene intermediate. organic-chemistry.orgcsbsju.edulibretexts.org This intermediate then undergoes a 1,2-rearrangement to form a ketene. wikipedia.orgorganic-chemistry.org The resulting ketene is a versatile synthetic intermediate that can be trapped by various nucleophiles. wikipedia.org
A significant application of the Wolff rearrangement of ethyl 2-diazo-3-oxobutanoate is in the synthesis of heterocyclic compounds. For instance, under microwave irradiation, ethyl 2-diazo-3-oxobutanoate undergoes a Wolff rearrangement to generate an ethoxycarbonylketene. d-nb.infobeilstein-archives.orgbeilstein-journals.org This ketene intermediate can then be trapped in situ by 2-arylaziridines. The subsequent reaction cascade involves a nucleophilic attack of the aziridine (B145994) on the ketene, followed by ring-opening of the aziridinium (B1262131) ion and an intramolecular cyclization to afford ethyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. d-nb.infobeilstein-archives.orgbeilstein-journals.org This transformation represents a clean and efficient method for constructing the valuable oxazoline (B21484) scaffold. d-nb.info
| Entry | Aryl Group (in 2-Arylaziridine) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate | 70 |
| 2 | 4-Methylphenyl | Ethyl 2-(5-(p-tolyl)-4,5-dihydrooxazol-2-yl)propanoate | 75 |
| 3 | 4-Methoxyphenyl | Ethyl 2-(5-(4-methoxyphenyl)-4,5-dihydrooxazol-2-yl)propanoate | 81 |
| 4 | 4-Chlorophenyl | Ethyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 85 |
| 5 | 2-Chlorophenyl | Ethyl 2-(5-(2-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 91 |
| 6 | Naphthalen-2-yl | Ethyl 2-(5-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)propanoate | 78 |
Sigmatropic Rearrangements
Ethyl 2-diazo-3-oxobutanoate is a precursor to metal carbenes, which can react with allylic compounds to form ylides. These ylides are prone to undergo sigmatropic rearrangements, particularly d-nb.infobeilstein-archives.org-sigmatropic rearrangements, which are powerful tools for stereoselective carbon-carbon and carbon-heteroatom bond formation. researchgate.netwikipedia.org
One notable example is the Doyle-Kirmse reaction, which involves the reaction of a diazo compound with an allyl sulfide (B99878) or amine in the presence of a transition metal catalyst, typically rhodium or copper complexes. researchgate.net The reaction proceeds through the formation of a sulfur or nitrogen ylide, which then undergoes a d-nb.infobeilstein-archives.org-sigmatropic rearrangement. researchgate.net This process results in the formation of a new carbon-carbon bond with concomitant allylic transposition. While specific examples detailing the use of ethyl 2-diazo-3-oxobutanoate in the Doyle-Kirmse reaction are part of the broader class of α-diazocarbonyl compounds used in this transformation, the general mechanism highlights its potential for complex molecule synthesis.
One-Carbon Extension/Homologation Reactions
A direct and synthetically valuable application of the Wolff rearrangement of α-diazoketones is the Arndt-Eistert synthesis. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction sequence allows for the homologation of carboxylic acids, effectively extending the carbon chain by one methylene (B1212753) unit. organic-chemistry.orgwikipedia.org The process involves the conversion of a carboxylic acid to its acid chloride, which is then reacted with a diazoalkane (often generated in situ) to form an α-diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, an alcohol, or an amine, yields the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.com Derivatives of ethyl 2-diazo-3-oxobutanoate can be employed in variations of this methodology.
Furthermore, ethyl 2-diazo-3-oxobutanoate can be used for the homologation of ketones to synthesize β-keto esters. researchgate.netuts.edu.au This transformation is typically catalyzed by a Lewis acid, such as boron trifluoride, which promotes the reaction of the diazo compound with the ketone. The reaction proceeds through the addition of the diazo compound to the carbonyl group, followed by a 1,2-migration of one of the ketone's substituents to the adjacent carbon, ultimately yielding the one-carbon extended β-keto ester. researchgate.net
| Entry | Ketone | Product (β-Keto Ester) | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentanone | Ethyl 2-oxocyclohexanecarboxylate | 44 |
| 2 | Cyclohexanone | Ethyl 2-oxocycloheptanecarboxylate | 79 |
| 3 | Acetophenone | Ethyl 3-oxo-3-phenylbutanoate | 38 |
| 4 | Acetone | Ethyl 3-oxobutanoate and Ethyl 2,2-dimethyloxirane-2-carboxylate mixture | 78 (mixture) |
Access to Heteroatom-Containing Molecular Scaffolds
Ethyl 2-diazo-3-oxobutanoate is a valuable precursor for the synthesis of a variety of heteroatom-containing molecular scaffolds. As previously discussed in the context of the Wolff rearrangement, its reaction with 2-arylaziridines provides a facile route to oxazolines. d-nb.infobeilstein-archives.orgbeilstein-journals.org
Beyond this, the reactivity of ethyl 2-diazo-3-oxobutanoate can be harnessed to construct other important heterocyclic systems. For instance, it can serve as a reactant in the synthesis of 1,4-oxathiocines and thiopyran derivatives through rhodium-catalyzed reactions with 2-amino-4,5-dihydro-3-thiophenecarbonitriles. Additionally, it participates in rhodium-catalyzed C-H activation and annulation reactions with N-methoxybenzamides to furnish isoquinolone and pyridone derivatives. The versatility of this reagent makes it a key component in the synthetic chemist's toolbox for building diverse heterocyclic libraries.
Annulation and Cascade Reactions
The reactive intermediates generated from ethyl 2-diazo-3-oxobutanoate, such as carbenes and ketenes, can initiate annulation and cascade reactions, leading to the rapid construction of cyclic and polycyclic systems.
Intramolecular Buchner Reaction
The Buchner reaction involves the reaction of a carbene with an aromatic ring to form a cycloheptatriene (B165957) derivative. wikipedia.org The intramolecular version of this reaction is a powerful tool for the synthesis of fused ring systems. rsc.orgnih.gov In this reaction, a diazo compound with a tethered aromatic ring, upon treatment with a suitable catalyst (typically a rhodium(II) complex), generates a carbene that undergoes an intramolecular cyclopropanation of the aromatic ring. wikipedia.orgnih.gov The resulting norcaradiene intermediate then undergoes a thermally allowed electrocyclic ring-opening to yield the cycloheptatriene-fused product. wikipedia.org
Derivatives of ethyl 2-diazo-3-oxobutanoate, where the ethyl group is replaced by a larger moiety containing an aromatic ring, are excellent substrates for the intramolecular Buchner reaction. The reaction's outcome, in terms of yield and selectivity, can be influenced by the nature of the substituents on the aromatic ring and the catalyst employed. nih.gov Electron-donating groups on the aromatic ring generally facilitate the reaction. nih.gov This methodology provides an efficient pathway to complex polycyclic frameworks that are of interest in medicinal chemistry and materials science. wikipedia.org
C–H Activation/Annulation for Heterocyclic Construction (e.g., Isoquinolones, Pyridones)
Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the efficient synthesis of heterocyclic compounds. In this context, ethyl 2-diazo-3-oxobutanoate functions as a competent coupling partner, typically acting as a carbene precursor after the extrusion of dinitrogen.
The synthesis of isoquinolones and pyridones can be achieved through the annulation of N-methoxybenzamides with ethyl 2-diazo-3-oxobutanoate. rsc.orgsnnu.edu.cn The reaction mechanism is initiated by the C–H activation of the benzamide (B126) substrate by the Rh(III) catalyst, forming a rhodacycle intermediate. This intermediate then coordinates with the diazo compound, which subsequently undergoes migratory insertion. Reductive elimination and subsequent tautomerization yield the final heterocyclic product. The use of additives can be crucial in directing the reaction toward the desired product; for instance, the presence of a Lewis acid like Zn(OTf)₂ or a Brønsted acid like pivalic acid (PivOH) can influence the chemoselectivity of the annulation process. rsc.org This methodology provides an atom-economical route to valuable heterocyclic scaffolds prevalent in pharmaceuticals and natural products. snnu.edu.cn
Electrophilic Ring Expansion (e.g., Aziridines to Oxazolines via Ketene Intermediates)
A notable and catalyst-free application of ethyl 2-diazo-3-oxobutanoate is in the electrophilic ring expansion of aziridines to form oxazolines. nih.govnih.gov This transformation proceeds through a key ketene intermediate generated via a Wolff rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org
Under thermal conditions, typically facilitated by microwave heating, ethyl 2-diazo-3-oxobutanoate extrudes dinitrogen and undergoes a 1,2-rearrangement to form an ethoxycarbonylketene. d-nb.infobeilstein-archives.org This highly reactive ketene is then intercepted by a nucleophilic 2-arylaziridine. The reaction involves the nucleophilic attack of the aziridine nitrogen on the central carbon of the ketene, producing a zwitterionic intermediate. nih.gov Subsequent cleavage of the aziridine ring leads to a stabilized benzylic carbocation, which then undergoes intramolecular cyclization to afford the five-membered oxazoline ring. d-nb.infobeilstein-archives.org
This method is efficient, activator- and catalyst-free, and demonstrates good functional group tolerance. nih.gov The reaction is particularly effective with 2-arylaziridines, as the aryl group stabilizes the carbocation intermediate formed during the ring-opening step. beilstein-archives.org Aliphatic aziridines are generally unreactive under these conditions. nih.gov The scope of this reaction has been explored with various substituted 2-arylaziridines and other α-diazo-β-oxo compounds, consistently providing good to excellent yields of the corresponding oxazoline products. d-nb.infobeilstein-archives.org
| Entry | Aryl Group on Aziridine | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate | 71 |
| 2 | 4-Methylphenyl | Ethyl 2-(5-(p-tolyl)-4,5-dihydrooxazol-2-yl)propanoate | 83 |
| 3 | 4-Methoxyphenyl | Ethyl 2-(5-(4-methoxyphenyl)-4,5-dihydrooxazol-2-yl)propanoate | 80 |
| 4 | 4-Fluorophenyl | Ethyl 2-(5-(4-fluorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 66 |
| 5 | 4-Chlorophenyl | Ethyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 75 |
| 6 | 2-Chlorophenyl | Ethyl 2-(5-(2-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate | 91 |
| 7 | Naphth-1-yl | Ethyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 85 |
Synthesis of 1,4-Oxathiocines and Thiopyran Derivatives
Rhodium(II) acetate-catalyzed reactions provide a pathway for the synthesis of sulfur-containing heterocycles using ethyl 2-diazo-3-oxobutanoate. The reaction with substrates such as 4-amino-2,5-dihydro-3-thiophenecarbonitriles can lead to the formation of thiopyran derivatives. researchgate.net The mechanism likely involves the formation of a rhodium carbene from the diazo compound, which then reacts with the sulfur atom of the thiophene (B33073) derivative to form a sulfonium (B1226848) ylide. Subsequent rearrangement and cyclization of this ylide intermediate can furnish the thiopyran scaffold. The synthesis of thiopyrans is of significant interest due to their presence in various bioactive compounds. rsc.orgresearchgate.netnih.gov
Olefination and Carbonyl Functionalization
Beyond cyclization and annulation, ethyl 2-diazo-3-oxobutanoate is also employed in reactions that functionalize carbonyl groups, most notably through olefination.
While diazo compounds are well-known for carbene-mediated cyclopropanation and insertion reactions, they can also participate in olefination reactions under specific conditions. nih.govdiva-portal.org In rhodium-catalyzed reactions with certain substrates, such as 2-aroylpyrroles, olefination can become the predominant reaction pathway over annulation. rsc.org For instance, the reaction of 2-aroylpyrroles with methyl 2-diazoacetoacetate, a close analog of the title compound, primarily yields the corresponding cinnamate (B1238496) derivative through olefination. This outcome highlights the tunable reactivity of diazoesters, where the substrate and reaction conditions dictate the formation of either cyclized or olefinated products. rsc.org
The term "cross-coupling" in the context of ethyl 2-diazo-3-oxobutanoate often deviates from traditional palladium- or nickel-catalyzed reactions like Suzuki or Heck couplings. Instead, it typically refers to reactions where the diazo compound, after decomposition to a metal carbene, couples with another organic fragment.
Computational and Theoretical Studies on Butanoic Acid, 2 Diazo 3 Oxo , Ethyl Ester
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the reactivity of ethyl 2-diazo-3-oxobutanoate. These methods provide detailed information about the molecule's electronic properties and energy.
In computational studies of reactions involving this diazo compound, geometry optimizations of the ground state structures are typically performed using functionals like B3LYP, often paired with basis sets such as 6-31G(d). To account for intermolecular interactions, dispersion corrections are also incorporated. The electronic properties of related metal-carbene intermediates have been investigated by performing optimizations on various possible spin states, such as doublet, quartet, or sextet for iron complexes, to correctly describe their geometries and electronic characteristics. unipv.it
| Method | Functional | Basis Set | Purpose |
| DFT | B3LYP | 6-31G(d) | Geometry Optimization |
| DFT | M06-2X-D3 | def2-TZVP | Single-Point Energy Calculation |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling has been instrumental in mapping out the plausible reaction pathways for transformations of ethyl 2-diazo-3-oxobutanoate. DFT calculations allow for the exploration of proposed mechanisms, such as those in rhodium-catalyzed reactions. For instance, in the Rh(III)-catalyzed sequential C-H activation and annulation reaction with arylazoles, a plausible mechanism involves the coordination of the rhodium catalyst, C-H bond activation, migratory insertion, and subsequent cyclization. researchgate.netrsc.org
Preliminary computational modeling also suggests that the mechanism of C-H insertion reactions is highly dependent on the specific substrate and the nature of the substitution at the insertion site. These theoretical investigations help to rationalize experimental observations and guide further reaction development.
Prediction and Analysis of Regioselectivity and Stereoselectivity
One of the significant applications of computational chemistry in this area is the prediction and rationalization of regioselectivity and stereoselectivity. Theoretical studies on the transition metal-catalyzed vinylcarbene approach to cycloadditions highlight the ability to achieve high chemoselectivity, regioselectivity, and stereoselectivity. unito.it
In the context of iron porphyrin-catalyzed cyclopropanation reactions with related diazo compounds, DFT studies have been employed to understand the preference for certain stereoisomers. By optimizing the transition states for the approach of an alkene to the iron carbene intermediate, researchers found a higher stability for the transition states leading to the trans-cyclopropane adducts. This computational finding is in excellent agreement with the experimental observation that the trans isomers are the major products. unipv.it The diastereomeric selectivity is influenced by both the steric and electronic properties of the substituents on the carbene. tue.nl
Characterization of Transition States and Determination of Activation Energies
A cornerstone of computational reaction analysis is the characterization of transition states and the calculation of activation energies, which provides quantitative insight into reaction kinetics. DFT calculations have been successfully used to study the activation energy of key steps in reactions involving ethyl 2-diazo-3-oxobutanoate.
In a notable study on the Rh(III)-catalyzed C-H activation and annulation of arylazoles, the activation energy for the C-H bond activation step was calculated. The study revealed that the nature of the azole substrate significantly impacts this energy barrier. researchgate.netrsc.org
Table 2: Calculated Activation Energies for Rh(III)-Catalyzed C-H Activation
| Substrate | Activation Energy (kcal/mol) |
| 3,5-diphenyl-1H-pyrazole | 26.2 |
| Imidazole | 33.2 |
These results are consistent with experimental observations, where pyrazole (B372694) derivatives show higher reactivity compared to imidazoles, thereby validating the computational model. researchgate.netrsc.org
Distortion Energy Analysis in Cycloaddition Pathways
While computational studies have extensively explored other facets of ethyl 2-diazo-3-oxobutanoate's reactivity, specific research employing distortion-interaction analysis (also known as the activation strain model) for its cycloaddition pathways is not prominently featured in the surveyed literature. This type of analysis dissects the activation barrier into two components: the distortion energy required to deform the reactants into their transition-state geometries and the interaction energy between these distorted fragments. Although a powerful tool for understanding reactivity in cycloadditions, its direct application to the title compound has not been detailed in the available sources.
Advanced Methodologies and Enabling Technologies for Research with Butanoic Acid, 2 Diazo 3 Oxo , Ethyl Ester
Continuous Flow Systems for Reaction Optimization and Scale-Up
Continuous flow chemistry has emerged as a transformative technology for the synthesis and use of hazardous reagents like ethyl 2-diazo-3-oxobutanoate. nih.govresearchgate.net This approach involves pumping reagents through a network of tubes and microreactors, where mixing and reaction occur in a continuous stream. researchgate.net The small internal volume of these reactors offers superior heat and mass transfer compared to traditional batch reactors, providing exceptional control over reaction conditions and significantly improving safety by minimizing the amount of hazardous material present at any given time. researchgate.netnih.gov
Research on the closely related ethyl diazoacetate (EDA) demonstrates the power of this technology. In one study, the synthesis of EDA was optimized in a continuous flow system by systematically varying parameters such as residence time, temperature, and stoichiometry. nih.govresearchgate.net The optimal conditions were identified as a residence time of just 20 seconds at 50°C, using 1.5 equivalents of sodium nitrite (B80452). nih.gov This optimized process, conducted in a microreactor with a 100 μL internal volume, achieved a production yield of 20 grams per day, highlighting the technology's viability for scaling up production in a safe and controlled manner. nih.govnih.gov The use of flow systems allows for the "on-demand" generation of the diazo compound, which can be immediately consumed in a subsequent reaction step, a process known as telescoping. acs.orgnih.gov This avoids the need to isolate and store the potentially explosive intermediate, a critical advantage for industrial applications. nih.govresearchgate.net
| Parameter Investigated | Value | Resulting Conversion (%) |
|---|---|---|
| Residence Time (s) | 5 | ~20% |
| 30 | ~65% | |
| 120 | ~95% | |
| 200 | 100% | |
| Temperature (°C) | 0 | ~25% |
| 15 | ~65% | |
| 30 | ~90% | |
| 50 | 100% | |
| NaNO₂ Stoichiometry (equiv.) | 1.1 | ~55% |
| 1.5 | ~65% | |
| 2.5 | ~70% |
High-Throughput Experimentation and Design of Experiment (DoE) Approaches
High-Throughput Experimentation (HTE) and Design of Experiment (DoE) are powerful methodologies for accelerating reaction discovery and optimization. cea.fryoutube.com HTE involves the parallel execution of a large number of reactions on a small scale, often in multi-well plates, to rapidly screen various conditions like catalysts, solvents, and bases. cea.fr DoE is a statistical tool used to design these experiments in a way that efficiently explores the relationships between multiple reaction parameters (factors) and the outcomes (results). acsgcipr.org
Continuous flow systems are exceptionally well-suited for integration with DoE principles. The precise, automated control over parameters such as flow rate (residence time), temperature, and reagent concentration allows for the rapid and systematic exploration of a reaction's parameter space. For reactions involving ethyl 2-diazo-3-oxobutanoate, a DoE approach in a flow reactor could be used to build a statistical model that identifies the optimal conditions for yield and purity while minimizing side-product formation.
For instance, the univariate optimization performed for EDA synthesis, where one factor was changed at a time, provides the groundwork for a more sophisticated multivariate DoE approach. nih.govresearchgate.net A multivariate optimization can reveal complex interactions between parameters—for example, how the effect of temperature on yield might change at different residence times. researchgate.net Coupling automated flow reactors with rapid analysis techniques allows for the efficient generation of large datasets needed to construct these predictive models, significantly reducing the time and resources required for process development. purdue.edu
Integration of Online Analytical Techniques
To achieve real-time understanding and control of reactions involving ethyl 2-diazo-3-oxobutanoate, especially in continuous flow, the integration of Process Analytical Technology (PAT) is crucial. PAT involves in-line or on-line monitoring of critical process parameters and quality attributes to ensure the final product quality. mdpi.com
In-situ Fourier-transform infrared (FTIR) spectroscopy is a particularly valuable PAT tool for diazo chemistry. acs.orgmdpi.com An FTIR probe placed directly into the reaction stream can monitor the reaction progress in real time by tracking the characteristic vibrational frequencies of reactants, intermediates, and products. For the synthesis of a diazo compound, one could observe the disappearance of the starting material's peak and the appearance of the strong, characteristic azide (B81097) stretch of the diazo-transfer reagent and the subsequent diazo group peak of the product. acs.org This continuous monitoring allows for:
Precise determination of reaction endpoints , ensuring complete conversion and preventing unnecessary processing time. mdpi.com
Kinetic analysis , providing a deeper understanding of the reaction mechanism.
Safety assurance , by confirming the immediate consumption of hazardous reagents or intermediates and detecting any unsafe accumulation. acs.org
Other online techniques like mass spectrometry (MS) can also be coupled with flow reactors to provide real-time information on reaction conversion and byproduct formation, guiding rapid optimization efforts. purdue.edu
Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions
Microwave-Assisted Organic Synthesis (MAOS) is an enabling technology that utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This often results in dramatic reductions in reaction times, sometimes from hours to minutes, along with improved product yields and purities. researchgate.netuit.no
MAOS is highly applicable to the chemistry of ethyl 2-diazo-3-oxobutanoate. The synthesis of α-diazocarbonyl compounds via the Regitz diazo-transfer, a common method to prepare such molecules, can be significantly accelerated using microwave irradiation. researchgate.netchem-station.com Similarly, subsequent reactions of the diazo compound, such as 1,3-dipolar cycloadditions or metal-catalyzed cyclopropanations, can benefit from microwave heating. researchgate.netresearchgate.netrochester.edu The ability to rapidly screen reaction conditions makes MAOS a valuable tool for discovery chemistry. For example, a library of compounds derived from ethyl 2-diazo-3-oxobutanoate could be synthesized quickly using MAOS, accelerating the drug discovery process. uit.nonih.gov
| Reaction Type | Heating Method | Typical Reaction Time | General Outcome |
|---|---|---|---|
| Diazo-Transfer Reaction | Conventional (Oil Bath) | Several hours to overnight | Good yields |
| Microwave (MAOS) | 5 - 30 minutes | Often improved yields, cleaner reaction profile | |
| Cycloaddition/Cyclopropanation | Conventional (Reflux) | Hours | Variable yields |
| Microwave (MAOS) | Minutes | Accelerated reaction, potentially higher yields |
Conclusion and Future Research Directions
Synthesis of Novel Molecular Architectures
Butanoic acid, 2-diazo-3-oxo-, ethyl ester is a potent precursor for generating complex molecular frameworks. Its ability to form metal carbene intermediates has been extensively utilized in cycloaddition and insertion reactions. Future research will likely focus on expanding the scope of these reactions to construct previously inaccessible or challenging molecular designs.
Tandem and Cascade Reactions: A promising direction is the design of sophisticated tandem or cascade reactions. For instance, the rhodium(II)-catalyzed reaction of α-diazo dihydroindolinones can initiate a carbonyl ylide formation-1,3-dipolar cycloaddition cascade. nih.gov This strategy rapidly assembles pentacyclic ring systems with multiple stereocenters, including adjacent quaternary centers, in a single, high-yielding step. nih.gov Future work will likely explore different tethered alkenes and dipolarophiles to generate a wider library of complex azapolycyclic structures.
[3+2] Cycloadditions: The formal [3+2] cycloaddition between diazocarbonyl compounds and nitriles is a classic method for synthesizing 1,3-oxazoles. mdpi.com This has been instrumental in the total synthesis of complex natural products like siphonazole. mdpi.com Research is expected to overcome current limitations, such as the need for a large excess of the nitrile component, possibly through the development of new catalysts that enhance reactivity and selectivity. mdpi.com
Multi-component Reactions: The development of multi-component reactions involving ethyl 2-diazo-3-oxobutanoate offers a direct route to highly functionalized molecules. Copper-catalyzed three-component reactions with alcohols and ethynyl benziodoxole (EBX) reagents, for example, provide efficient access to diverse propargyl ethers. researchgate.net Future efforts will likely aim to broaden the variety of compatible components and catalysts to generate a wider array of complex structures from simple starting materials.
| Reaction Type | Catalyst/Conditions | Resulting Architecture | Reference |
| Tandem Carbonyl Ylide Formation-Cycloaddition | Rh₂(OAc)₄ | Azapolycyclic Ring Systems | nih.gov |
| [3+2] Cycloaddition | Heat or Lewis Acid | 1,3-Oxazoles | mdpi.com |
| C-H Activation/Annulation | Rh(III) catalyst | Isoquinolones and Pyridones | sigmaaldrich.com |
| Three-Component Reaction | Copper(I) catalyst | Highly Functionalized Propargyl Ethers | researchgate.net |
Development of More Efficient and Selective Catalytic Systems
The reactivity of this compound is largely dictated by the catalyst employed. While rhodium(II) and copper(I) complexes are staples, the future lies in discovering new catalysts that offer superior efficiency, broader substrate scope, and unprecedented selectivity.
First-Row Transition Metals: While rhodium and iridium catalysts are highly effective, there is a growing interest in developing catalytic systems based on more abundant and less expensive first-row transition metals like copper and iron. Copper-catalyzed reactions of diazo compounds are already well-established for generating copper carbene intermediates that lead to diverse transformations. rsc.org Future research will focus on designing new ligand environments for these metals to improve their catalytic efficiency and selectivity, making them viable alternatives to precious metal catalysts. rsc.org
Novel Ligand Design: The selectivity of a metal catalyst is intricately linked to the structure of its ligands. For instance, mixed-ligand rhodium(II) complexes have been shown to be effective in catalyzing enantioselective cycloadditions. nih.gov The development of novel chiral ligands for metals like rhodium, iridium, and copper will be crucial. This includes designing ligands that can fine-tune the electronic and steric properties of the metal center, thereby controlling the chemo-, regio-, and stereoselectivity of reactions involving the diazo ester. Iridium(III)-bis(imidazolinyl)phenyl catalysts, for example, have shown promise in the enantioselective C–H functionalization with acceptor-only metallocarbenes derived from diazoacetates. researchgate.net
Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, a shift towards heterogeneous catalysis is anticipated. This involves immobilizing homogeneous catalysts, such as rhodium or copper complexes, on solid supports. These supported catalysts could offer the high selectivity of their homogeneous counterparts while providing the practical benefits of easy separation and reuse, contributing to more sustainable chemical processes.
Expansion of Asymmetric Catalysis in Diazo Chemistry
Achieving high levels of stereocontrol is a paramount goal in modern organic synthesis. The future of catalysis in the context of this compound will heavily emphasize the development of novel asymmetric methodologies.
Chiral Catalysts for Novel Transformations: Research will focus on creating new chiral catalytic systems for reactions that currently lack efficient enantioselective variants. An example is the development of a chiral N,N'-dioxide/Ni(OTf)₂ complex for the enantioselective three-component reaction of diazoacetates, 2-oxo-3-ynoates, and nitrosoarenes to produce multifunctional chiral epoxides. researchgate.netnih.gov This demonstrates the potential for discovering new catalyst systems that can control the stereochemistry of complex multi-component reactions.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. A squaramide-catalyzed asymmetric [2 + 2 + 1] cycloaddition between 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene (B162901), and ethyl diazoacetate has been developed to synthesize chiral isoxazolidinopyrrolidinediones. mdpi.com Future work will likely explore a wider range of chiral organocatalysts to promote various transformations of ethyl 2-diazo-3-oxobutanoate, aiming for high enantioselectivity and avoiding metal contamination in the final products.
Biocatalysis: The use of enzymes and whole organisms for chemical transformations is a rapidly growing field. Asymmetric reductions of related β-keto esters have been successfully achieved with high enantioselectivity using yeasts. researchgate.net The future may see the development of engineered enzymes specifically designed to catalyze reactions of ethyl 2-diazo-3-oxobutanoate, such as enantioselective cyclopropanation or C-H insertion, offering a highly selective and environmentally friendly approach.
Advancements in Sustainable and Green Chemical Methodologies
The principles of green chemistry are becoming increasingly integral to the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by the need for more environmentally benign processes.
Continuous Flow Synthesis: Diazo compounds are known for their potential instability and explosive nature, which can hinder their use on an industrial scale. Continuous flow microreactor technology offers a safer way to handle these hazardous reagents by generating and consuming them in situ. nih.gov The synthesis of the related ethyl diazoacetate has been successfully demonstrated in a continuous flow system, achieving high productivity in a safe manner. nih.govrsc.org Future work will focus on integrating the flow synthesis of this compound with subsequent catalytic reactions in a fully continuous process, minimizing risk and improving efficiency.
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. researchgate.net The application of microwave-assisted synthesis to reactions involving ethyl 2-diazo-3-oxobutanoate is a promising area for reducing energy consumption and reaction times.
Benign Solvents and Solvent-Free Reactions: A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. dergipark.org.tr Research will increasingly focus on performing reactions of ethyl 2-diazo-3-oxobutanoate in greener solvents, such as water or bio-renewable solvents, or under solvent-free conditions. dergipark.org.tr This not only reduces the environmental impact but can also simplify product isolation and purification.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structure of Butanoic acid, 2-diazo-3-oxo-, ethyl ester?
- Answer : Mass spectrometry (MS) is critical for confirming molecular weight and fragmentation patterns, with reference to NIST Standard Reference Data for analogous esters . Infrared (IR) spectroscopy identifies the diazo group (N₂ stretch at ~2100 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹. Nuclear Magnetic Resonance (¹H/¹³C NMR) reveals ethyl ester protons (δ ~1.2–4.2 ppm) and deshielding effects near the diazo group. X-ray crystallography, if feasible, provides definitive structural confirmation.
Q. How can researchers ensure the purity of this compound prior to experimental use?
- Answer : Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with MS to detect impurities. Differential scanning calorimetry (DSC) monitors thermal stability, as diazo compounds often decompose sharply. Column chromatography under inert conditions (e.g., silica gel with ethyl acetate/hexane) removes byproducts from synthesis .
Advanced Research Questions
Q. What mechanistic pathways govern the thermal or photolytic decomposition of this diazo ester?
- Answer : Thermal decomposition typically involves nitrogen extrusion, forming a reactive carbene intermediate that may undergo Wolff rearrangement to a ketene or intramolecular cyclization. Photolysis (UV light) cleaves the diazo bond, enabling [2+1] cycloadditions. Mechanistic studies require time-resolved IR spectroscopy to track diazo group disappearance and GC-MS to identify decomposition products .
Q. How does the diazo group influence reactivity in transition-metal-catalyzed reactions?
- Answer : The diazo group acts as a carbene precursor in reactions with transition metals (e.g., Rh, Cu), enabling cyclopropanation or C–H insertions. For example, in the presence of Rh₂(OAc)₄, this ester could catalyze asymmetric cyclopropane synthesis. Reaction optimization requires monitoring via thin-layer chromatography (TLC) and NMR to assess enantioselectivity .
Q. What strategies stabilize this compound during long-term storage?
- Answer : Stability is enhanced by storage at –20°C in amber vials under argon or nitrogen. Solvent choice (e.g., dry dichloromethane) minimizes hydrolysis. Periodic purity checks via GC-MS are recommended, as diazo compounds degrade over time, releasing nitrogen gas and forming polymeric byproducts .
Methodological Considerations
Q. How can computational modeling predict the reactivity of this diazo ester in novel reactions?
- Answer : Density Functional Theory (DFT) calculations model the electronic structure of the diazo group, predicting regioselectivity in cycloadditions. Software like Gaussian or ORCA simulates transition states, while molecular dynamics assess solvent effects. Experimental validation via kinetic studies (e.g., reaction progress NMR) is essential .
Q. What safety protocols are critical when handling this compound?
- Answer : Due to shock sensitivity, use blast shields in fume hoods and avoid grinding or heating in bulk. Small-scale reactions (<100 mg) reduce explosion risks. Emergency protocols should include immediate evacuation upon unexpected gas release (N₂) and fire suppression using CO₂ extinguishers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
